3-Formyl-4-hydroxybenzoic acid

概述

描述

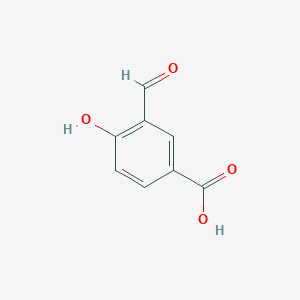

3-Formyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C8H6O4. This compound is characterized by the presence of both an aldehyde group (-CHO) and a carboxylic acid group (-COOH) attached to a benzene ring, making it a versatile intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions:

Reimer-Tiemann Reaction: One common method for synthesizing 3-Formyl-4-hydroxybenzoic acid involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide.

Kolbe-Schmitt Reaction: Another method involves the Kolbe-Schmitt reaction, where salicylic acid is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

化学反应分析

Types of Reactions:

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: 3,4-Dihydroxybenzoic acid.

Reduction: 3-Hydroxy-4-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: 3-Formyl-4-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aldehyde and carboxylic acid groups .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers .

作用机制

The mechanism of action of 3-Formyl-4-hydroxybenzoic acid involves its reactivity due to the presence of both aldehyde and carboxylic acid groups. The aldehyde group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions . These functional groups make it a versatile intermediate in various chemical transformations .

相似化合物的比较

4-Hydroxybenzoic acid: Similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.

3-Hydroxybenzoic acid: Lacks the formyl group, which limits its use in certain synthetic applications.

4-Formylbenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 3-Formyl-4-hydroxybenzoic acid is unique due to the presence of both the formyl and hydroxyl groups on the benzene ring, which enhances its reactivity and versatility in organic synthesis .

生物活性

3-Formyl-4-hydroxybenzoic acid (CAS Number: 584-87-2) is an aromatic compound characterized by the presence of both a formyl group (-CHO) and a hydroxy group (-OH) on a benzene ring. This unique structure contributes to its diverse biological activities, making it a compound of significant interest in both research and industrial applications.

This compound has the molecular formula and a molecular weight of 166.13 g/mol. It can be synthesized through various methods, including condensation reactions with hydrazine, which yield pH-sensitive fluorescent probes useful in bioimaging and sensor development. The compound acts as a bidentate ligand, enabling it to form stable complexes with transition metals, which are valuable in catalysis and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. Similar compounds have been shown to affect metabolic pathways and signal transduction processes by modulating enzyme activity and gene expression.

- Enzyme Interaction : The compound can influence enzyme kinetics by acting as a substrate or inhibitor, thereby altering metabolic pathways.

- Metal Complex Formation : Its capacity to form metal complexes allows it to participate in biochemical processes that involve metal ions, which are crucial for many enzymatic reactions.

Cellular Effects

Research indicates that this compound exhibits aggregation-induced emission (AIE), which can be harnessed for various biological applications. The compound's ability to form hetero-binuclear complexes with transition metals leads to unique luminescent properties, potentially useful in bioimaging.

Pharmacokinetics

The pharmacokinetics of this compound, while not extensively documented, can be inferred from studies on structurally similar compounds. These compounds typically show good absorption in the gastrointestinal tract, distribution throughout the body, hepatic metabolism, and renal excretion .

Toxicological Profile

This compound has been classified as harmful if swallowed and causes skin irritation . Studies on related compounds indicate that acute exposure can lead to significant biological effects; thus, safety precautions should be considered when handling this compound.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Fluorescent Probes : A study demonstrated the synthesis of a pH-sensitive fluorescent probe using this compound, highlighting its potential in biomedical imaging applications.

- Metal Complexes : Research into its interaction with metal ions showed promising results for developing catalysts that could improve reaction efficiencies in organic synthesis.

- Toxicity Assessments : Toxicological evaluations reveal that while the compound possesses beneficial properties, it also poses risks that necessitate further investigation into its safety profile .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity; potential substrate/inhibitor for various enzymes |

| Metal Complex Formation | Forms stable complexes with transition metals; useful in catalysis |

| Fluorescent Properties | Exhibits aggregation-induced emission; applicable in bioimaging |

| Toxicity | Harmful if ingested; causes skin irritation; requires careful handling |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-formyl-4-hydroxybenzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common synthesis involves the formylation of 4-hydroxybenzoic acid under alkaline conditions. For example, heating 4-hydroxybenzoic acid with sodium hydroxide in water, followed by cautious addition of chloroform to minimize foaming, yields this compound. Reaction optimization studies suggest stirring overnight at room temperature improves yield (23% under these conditions) . Key parameters include maintaining pH >10 to ensure solubility and controlling chloroform addition to avoid side reactions.

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for confirming its purity?

- Methodological Answer : Characterization typically involves a combination of NMR, FT-IR, and mass spectrometry. For instance, NMR in DMSO-d reveals characteristic aldehyde proton signals at δ ~9.8 ppm and aromatic protons between δ 6.9–7.3 ppm. FT-IR confirms the presence of hydroxyl (~3200 cm), carbonyl (~1680 cm), and aldehyde (~2850 cm) functional groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment .

Q. What are the primary applications of this compound in medicinal chemistry, and how is its reactivity exploited in drug discovery?

- Methodological Answer : The aldehyde group enables Schiff base formation, making it a versatile intermediate for synthesizing hydrazone derivatives with antimicrobial properties. For example, condensation with hydrazine derivatives yields compounds screened against bacterial strains like Staphylococcus aureus (MIC values: 8–32 µg/mL). Reaction optimization involves refluxing in ethanol and monitoring by TLC .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in designing metal-organic frameworks (MOFs), and what factors influence crystallization?

- Methodological Answer : The compound acts as a bridging ligand via its hydroxyl and aldehyde groups. For Cu(II)-based MOFs, crystallization is achieved by slow evaporation of a DMF/water solution at 45°C. The ligand’s ability to coordinate with lanthanides (e.g., neodymium) depends on pH (optimal range: 6–7) and counterion selection (nitrate vs. chloride). Single-crystal X-ray diffraction confirms framework topology .

Q. What role does this compound play in photocatalytic systems, and how do ligand-to-metal charge transfer (LMCT) mechanisms enhance catalytic efficiency?

- Methodological Answer : Schiff base ligands derived from this compound (e.g., HL2C(O)OH) form cis-dioxo molybdenum(VI) complexes that facilitate oxygen atom transfer (OAT) under visible light. LMCT transitions are characterized by UV-Vis spectroscopy (λ = 450–500 nm), with catalytic activity quantified using turnover numbers (TON >50). Reaction conditions (e.g., solvent polarity, light intensity) are critical for optimizing photocatalytic cycles .

Q. How can discrepancies in biological activity data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions in antimicrobial activity (e.g., varying MIC values across studies) may arise from differences in bacterial strains, assay protocols, or substituent electronic effects. Systematic structure-activity relationship (SAR) studies, paired with molecular docking to identify binding interactions (e.g., with bacterial enoyl-ACP reductase), help rationalize data. Statistical tools like ANOVA or PCA can isolate influential variables .

Q. What advanced spectroscopic techniques are employed to study the coordination chemistry of this compound with transition metals?

- Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy is critical for elucidating the oxidation state and geometry of metal complexes (e.g., Cu(II) with d configuration). Magnetic susceptibility measurements and X-ray absorption spectroscopy (XAS) provide insights into spin states and metal-ligand bond distances. For redox-active systems, cyclic voltammetry reveals ligand-mediated electron transfer processes .

属性

IUPAC Name |

3-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZBZWZORYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973951 | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-87-2 | |

| Record name | 584-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。